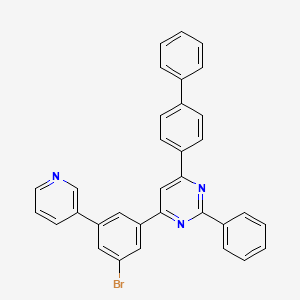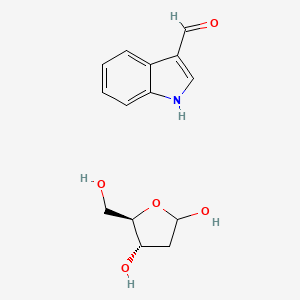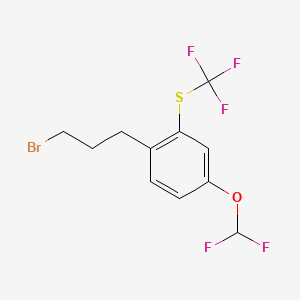
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene is a chemical compound with the molecular formula C11H10BrF5OS. This compound is characterized by the presence of bromopropyl, difluoromethoxy, and trifluoromethylthio groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bromopropane, difluoromethoxybenzene, and trifluoromethylthiobenzene.
Reaction Conditions: The reaction conditions include the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts.
Synthetic Routes:
Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of different products.
Common Reagents and Conditions: Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various acids and bases. The reaction conditions may involve temperatures ranging from -78°C to 150°C, depending on the desired transformation.
Major Products: Major products formed from these reactions include substituted benzene derivatives, which can be further utilized in various applications.
Aplicaciones Científicas De Investigación
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme-substrate interactions and receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mecanismo De Acción
The mechanism of action of 1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit specific enzymes or receptors, leading to changes in cellular processes and signaling pathways.
Comparación Con Compuestos Similares
1-(3-Bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylthio)benzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: This compound has a similar structure but differs in the position of the substituents on the benzene ring.
1-(3-Bromopropyl)-3-fluoro-5-(trifluoromethyl)benzene: This compound has a fluorine atom instead of a difluoromethoxy group, leading to different chemical properties and reactivity.
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-ethylbenzene: This compound has an ethyl group instead of a trifluoromethylthio group, resulting in different applications and uses.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Propiedades
Fórmula molecular |
C11H10BrF5OS |
|---|---|
Peso molecular |
365.16 g/mol |
Nombre IUPAC |
1-(3-bromopropyl)-4-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C11H10BrF5OS/c12-5-1-2-7-3-4-8(18-10(13)14)6-9(7)19-11(15,16)17/h3-4,6,10H,1-2,5H2 |
Clave InChI |
SMYDGKLLXVKVLU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1OC(F)F)SC(F)(F)F)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,2-Dihydrofuro[3,2-f][1,7]naphthyridin-5-amine](/img/structure/B14045207.png)
![[(2R,3S,4S,5R,6S)-6-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5S,7S,10S,11R,14R,15S,16S,17R,20R)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B14045224.png)
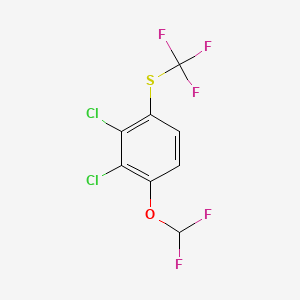
![(1S)-3-[[(9S)-Cinchonan-9-ylimino]methyl]-2-[[(tert-butyl)diphenylsilyl]oxy]-[1,1-binaphthalen]-2-OL](/img/structure/B14045237.png)



![zinc;(4S)-4-[[(2R)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9R,12R,15R,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxylatomethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoate](/img/structure/B14045257.png)
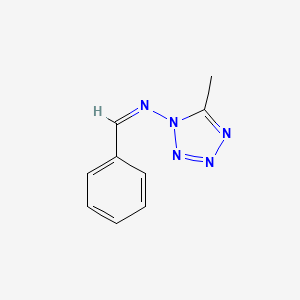
![4-Chloro-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B14045276.png)
